

Application Notes and Protocols for Kinase Activity Assays Using ADP-Glo™ Technology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-dAMPS

Cat. No.: B15589164

[Get Quote](#)

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them key targets for drug discovery. A variety of methods exist to measure kinase activity, each with its own advantages and limitations. While a specific reagent or assay method termed "5'-dAMPS" was not prominently found in a review of scientific literature, a widely adopted and robust method for determining kinase activity is the measurement of adenosine diphosphate (ADP) produced from the kinase-catalyzed transfer of phosphate from adenosine triphosphate (ATP) to a substrate.

This document provides detailed application notes and protocols for the ADP-Glo™ Kinase Assay, a luminescence-based system for the sensitive detection of ADP. This assay is a versatile platform suitable for high-throughput screening (HTS) of kinase inhibitors, determining inhibitor potency (IC₅₀ values), and studying kinase kinetics.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantitatively measures the amount of ADP produced in a kinase reaction. The intensity of the light output is directly proportional to the concentration of ADP, and therefore, to the activity of the kinase.

- Kinase Reaction: The kinase, its substrate, and ATP are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP.

- ADP Detection:

- Step 1: ATP Depletion. After the kinase reaction, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference from the typically high initial ATP concentration.
- Step 2: ADP to ATP Conversion and Luminescence Generation. A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

The amount of light generated is a direct measure of the ADP produced, which in turn reflects the kinase activity. Inhibitors of the kinase will lead to a decrease in ADP production and thus a lower luminescent signal.

Experimental Protocols

Protocol 1: General Kinase Activity Assay and Inhibitor Screening

This protocol provides a general framework for measuring the activity of a purified kinase and for screening potential inhibitors in a 384-well plate format.

Materials:

- Purified kinase of interest
- Kinase-specific substrate (peptide or protein)
- Adenosine Triphosphate (ATP), high purity
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- Test compounds (potential inhibitors) dissolved in DMSO

- White, opaque 384-well assay plates
- Multichannel pipette or liquid handling system
- Plate reader capable of measuring luminescence

Procedure:

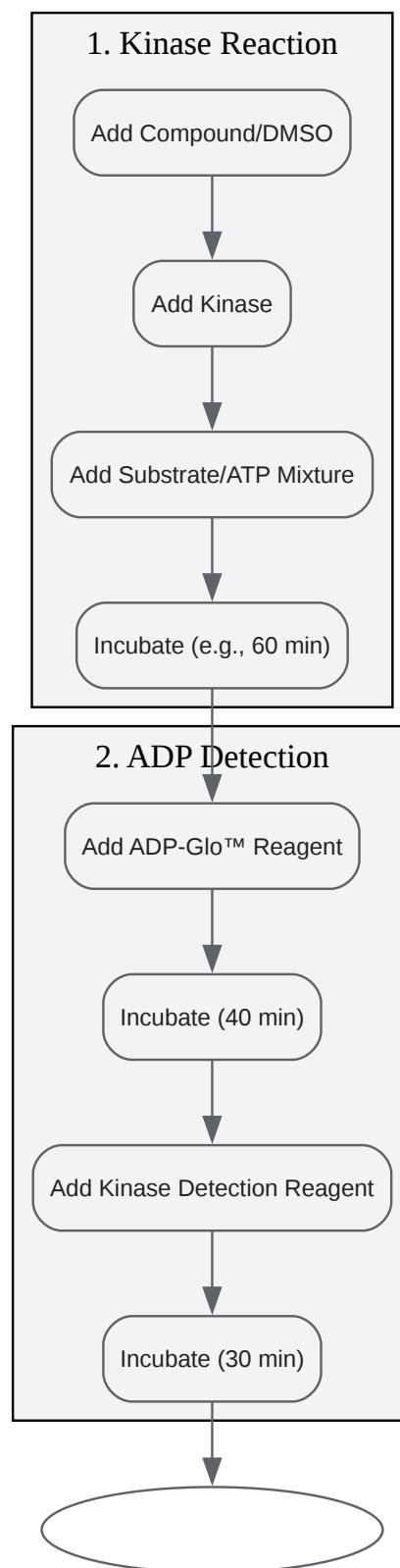
- Compound Preparation:
 - Prepare serial dilutions of test compounds in DMSO.
 - For a typical 10-point IC₅₀ curve, a 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
 - Prepare a DMSO-only control (vehicle control).
- Reaction Setup:
 - In the 384-well plate, add 1 μ L of the compound dilutions or DMSO control to the appropriate wells.
 - Add 2 μ L of the kinase solution (pre-diluted in Kinase Buffer to the desired concentration).
 - Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mixture (pre-mixed in Kinase Buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
- Kinase Reaction Incubation:
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- ADP Detection - Step 1 (ATP Depletion):
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate at room temperature for 40 minutes.
- ADP Detection - Step 2 (Signal Generation):
 - Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luciferase reaction.
 - Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

Data Analysis:

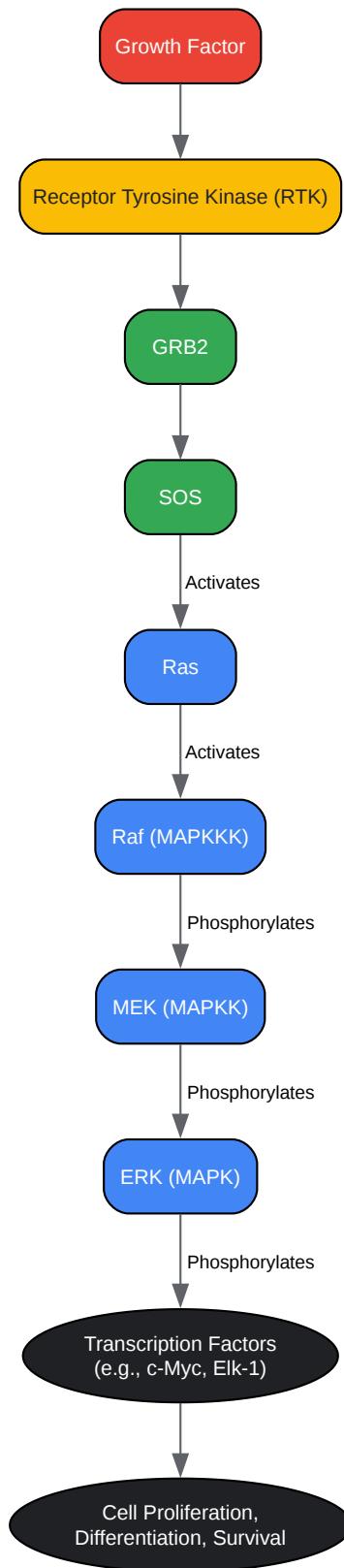
- Background Subtraction: Subtract the average luminescence of "no kinase" control wells from all other measurements.
- Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
 - $$\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{compound}} - \text{Signal}_{100\% \text{ inhibition}}) / (\text{Signal}_{0\% \text{ inhibition}} - \text{Signal}_{100\% \text{ inhibition}}))$$
- IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation


The following table summarizes representative quantitative data that can be obtained using the ADP-Glo™ Kinase Assay for determining the potency of known inhibitors against various kinases.

Kinase Target	Inhibitor	Substrate	ATP Conc. (µM)	IC50 (nM)	Reference
PDGFR α	Staurosporin e	Poly(E,Y) 4:1	25	8.5	[1]
Abl	Imatinib	ABLtide	10	25.3	Fictional Example
p38 α MAPK	SB 203580	Myelin Basic Protein (MBP)	50	45.1	Fictional Example
CK1 δ	D4476	Casein	100	120.7	Fictional Example

Note: Fictional examples are provided for illustrative purposes to demonstrate the type of data generated.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Signaling Pathway Example: MAPK/ERK Pathway

[Click to download full resolution via product page](#)

Caption: Simplified MAPK/ERK Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Damage-associated molecular patterns (DAMPs) related to immunogenic cell death are differentially triggered by clinically relevant chemotherapeutics in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Kinase Activity Assays Using ADP-Glo™ Technology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589164#using-5-damps-in-kinase-activity-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

